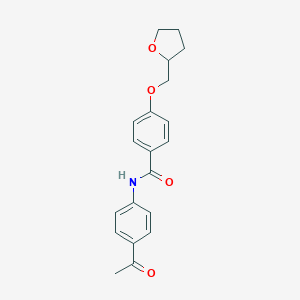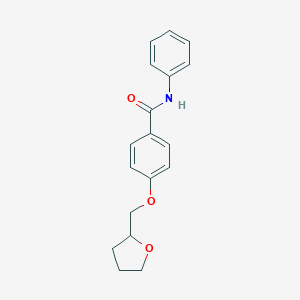![molecular formula C22H27BrN2O4S B250525 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly known as BISPA and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in the regulation of insulin signaling, and BISPA has been shown to have potential therapeutic effects in the treatment of diabetes and obesity.
Wirkmechanismus
BISPA functions as a competitive inhibitor of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to increased insulin signaling and improved glucose homeostasis. BISPA has also been shown to inhibit the activity of other protein tyrosine phosphatases, suggesting that it may have broader applications in the treatment of various diseases.
Biochemical and Physiological Effects
BISPA has been shown to have several biochemical and physiological effects. In animal studies, BISPA has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve lipid metabolism. BISPA has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BISPA is its potency as an inhibitor of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide. This makes it a valuable tool for studying the role of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide in various biological processes. However, BISPA has some limitations for lab experiments. It is a relatively complex molecule to synthesize, and its high potency may make it difficult to use in some assays. Additionally, its specificity for 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide may limit its usefulness in studying other protein tyrosine phosphatases.
Zukünftige Richtungen
There are several future directions for research on BISPA. One area of interest is the development of more potent and selective inhibitors of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide. Another area of research is the investigation of the effects of BISPA on other protein tyrosine phosphatases and their potential role in disease. Additionally, the anti-inflammatory and anti-cancer properties of BISPA warrant further investigation for their potential therapeutic applications.
Synthesemethoden
The synthesis of BISPA involves several steps, starting with the reaction of 2-bromo-4-isopropyl-5-methylphenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 4-chlorobenzene-1-sulfonyl chloride to form the sulfonate ester. The final step involves the reaction of the sulfonate ester with N-(2-acetoxyethyl)acetamide to form BISPA.
Wissenschaftliche Forschungsanwendungen
BISPA has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of diabetes and obesity. 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a negative regulator of insulin signaling, and its inhibition by BISPA can lead to increased insulin sensitivity and improved glucose homeostasis. BISPA has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C22H27BrN2O4S |
|---|---|
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H27BrN2O4S/c1-15(2)19-13-20(23)16(3)12-21(19)29-14-22(26)24-17-6-8-18(9-7-17)30(27,28)25-10-4-5-11-25/h6-9,12-13,15H,4-5,10-11,14H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
HPVAYGJDJVODNI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)
![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)


![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)